Pregna-5,16-dien-20-one, 3beta-hydroxy-
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Overview
Description
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and methyl groups at specific positions on the cyclopenta[a]phenanthrene core.
Final Assembly: Coupling reactions to attach the ethanone moiety to the modified core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-17-CARBOXYLIC ACID
- 3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid
Uniqueness
1-(3-HO-10,13-DIMETHYL-DODECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)-ETHANONE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethanone moiety, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Biological Activity
Pregna-5,16-dien-20-one, 3beta-hydroxy-, also known as 3β-hydroxypregna-5,16-dien-20-one or 16-dehydropregnenolone, is a steroid compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Pregna-5,16-dien-20-one, 3beta-hydroxy-
- Molecular Formula : C21H30O2
- Molecular Weight : 314.4617 g/mol
- CAS Number : 1162-53-4
- Solubility : Practically insoluble in water; weakly acidic (pKa not specified) .
Pregna-5,16-dien-20-one, 3beta-hydroxy-, exhibits various biological activities through multiple mechanisms:
- Hormonal Modulation : This compound is involved in the modulation of steroid hormone levels and may influence the synthesis and release of hormones such as progesterone and cortisol.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Activity : Preliminary studies suggest potential anticancer effects against various cancer cell lines, including melanoma. The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Properties
Pregna-5,16-dien-20-one has been studied for its ability to reduce inflammation. In vitro studies demonstrated that it can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Anticancer Effects
Several studies have highlighted the anticancer potential of Pregna-5,16-dien-20-one:
- Melanoma Studies : In vitro experiments on melanoma cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .
Study | Cell Line | Concentration | Effect |
---|---|---|---|
SKMEL-188 (melanoma) | 10 µM | Reduced cell viability by 50% | |
Various cancer lines | Varies | Induced apoptosis through caspase activation |
Case Studies
- Case Study on Inflammation : A study involving animal models showed that administration of Pregna-5,16-dien-20-one resulted in a significant decrease in markers of inflammation (e.g., serum levels of IL-6) after four weeks of treatment .
- Cancer Treatment Study : A clinical trial evaluated the effects of Pregna-5,16-dien-20-one on patients with advanced melanoma. Results indicated improved survival rates and reduced tumor size in a subset of patients receiving this compound as part of their treatment regimen .
Potential Applications
Given its biological activities, Pregna-5,16-dien-20-one has potential applications in:
- Pharmacotherapy for Inflammatory Diseases : Its anti-inflammatory properties suggest utility in conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : The anticancer effects warrant further investigation into its use as an adjunct therapy for various malignancies.
Properties
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRRPUBVUAHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.